molecular formula C8H13N3 B13240733 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine

3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine

Cat. No.: B13240733
M. Wt: 151.21 g/mol
InChI Key: KZZOWPWALYLMAX-UHFFFAOYSA-N
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Description

3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired imidazo[1,2-a]pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The exact mechanisms are not fully understood, but it is believed to interact with enzymes, receptors, and other proteins, leading to various biological effects. Studies have shown that it can inhibit certain kinases and other enzymes, which may contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H13N3/c1-6-5-10-8-7(2)9-3-4-11(6)8/h5,7,9H,3-4H2,1-2H3

InChI Key

KZZOWPWALYLMAX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NC=C(N2CCN1)C

Origin of Product

United States

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